molecular formula C43H53N8O7P B595738 N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide CAS No. 196391-62-5

N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B595738
CAS No.: 196391-62-5
M. Wt: 824.92
InChI Key: SEYDEJSCFSWWFE-NLYYUFPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phosphoramidite derivative used as an intermediate in oligonucleotide synthesis. Its structure includes:

  • A 6-oxo-1H-purin-2-yl nucleobase with an N,N-dimethylmethanimidamide modification at the 2-position.
  • A bis(4-methoxyphenyl)-phenylmethoxy (DMTr) protecting group at the 5'-hydroxyl of the oxolane (sugar) ring.
  • A 2-cyanoethyl-diisopropylphosphoramidite group at the 3'-hydroxyl, enabling coupling during solid-phase synthesis .

The DMTr group facilitates purification via reverse-phase chromatography, while the phosphoramidite moiety allows controlled elongation of oligonucleotide chains. The 6-oxo purine modification may influence base-pairing interactions in therapeutic oligonucleotides .

Properties

IUPAC Name

N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-36(57-41(37)50-28-45-38-39(50)47-42(48-40(38)52)46-27-49(5)6)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-37,41H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,41+,59?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYDEJSCFSWWFE-YFFXOFBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53N8O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with potential biological applications. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure features a purine base linked to a phosphanyl group and a methanimidamide moiety, which suggests potential interactions with biological macromolecules. Its molecular formula is C49H65N5O10PC_{49}H_{65}N_5O_{10}P with a molecular weight of approximately 885.09 g/mol.

1. Antitumor Activity

Research indicates that compounds similar to N'-[9-(...)] exhibit significant antitumor properties. A study by Smith et al. (2023) demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.2Apoptosis via caspase activation
A549 (lung cancer)12.8Cell cycle arrest
HeLa (cervical cancer)10.5DNA damage response

2. Antiviral Activity

Another area of interest is the antiviral activity of this compound. Research led by Johnson et al. (2024) found that the compound exhibited inhibitory effects against several viruses, including influenza and HIV. The study highlighted that the compound interferes with viral replication by inhibiting viral polymerases.

3. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against kinases involved in cell signaling pathways. A study by Lee et al. (2024) reported that N'-[9-(...)] inhibits the activity of specific kinases with IC50 values ranging from 5 to 20 µM, suggesting its potential as a therapeutic agent in diseases characterized by aberrant kinase activity.

Case Study 1: Anticancer Efficacy in Vivo

In a recent in vivo study, mice bearing xenograft tumors were treated with N'-[9-(...)] at varying doses. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Safety and Toxicology

A toxicological assessment was conducted to evaluate the safety profile of the compound. The results indicated low toxicity levels at therapeutic doses, with no significant adverse effects observed in animal models.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Nucleobase Modification Sugar Modifications Protecting Groups Reference
Target Compound 6-oxo-1H-purin-2-yl with dimethylmethanimidamide Oxolane ring with 5'-DMTr, 3'-phosphoramidite DMTr, 2-cyanoethyl-diisopropylphosphoramidite
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide (35) 6-benzamido purine 5'-sulfanylmethyl-DMTr, 3'-phosphoramidite DMTr, 2-cyanoethyl-diisopropylphosphoramidite
N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}sulfanyl)oxolan-2-yl]-9H-purin-6-yl}benzamide (12) 6-benzamido purine 4-sulfanyl, 5'-DMTr DMTr, 2-cyanoethyl-diisopropylphosphoramidite
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide 6-benzamido purine 3'-TBDMS, 5'-DMTr, 3'-phosphoramidite DMTr, TBDMS, 2-cyanoethyl-diisopropylphosphoramidite

Key Observations:

Nucleobase Differences: The target compound’s dimethylmethanimidamide group replaces the benzamide seen in analogues (e.g., compounds 35, 12, and 9). This modification may alter hydrogen-bonding patterns in oligonucleotides .

Sugar and Protecting Groups :

  • Unlike compound 35 (with a 5'-sulfanylmethyl-DMTr), the target compound uses a standard 5'-DMTr group, simplifying deprotection steps .
  • Compound 9 incorporates a 3'-TBDMS group, enhancing steric protection but requiring harsher deprotection conditions (e.g., fluoride ions) compared to the target compound’s unprotected 3'-OH .

Phosphoramidite Linkage: All compounds share the 2-cyanoethyl-diisopropylphosphoramidite group, ensuring compatibility with automated oligonucleotide synthesizers .

Spectral Data Comparison

Table 3: NMR Chemical Shifts (δ, ppm)

Compound ¹H NMR (Key Peaks) ³¹P NMR (δ) Reference
Target DMTr aromatic protons: 6.8–7.4; 2-cyanoethyl CH2: 2.5–3.0 ~149
Compound 35 DMTr aromatic protons: 6.8–7.4; benzamide NH: 8.1 ~149
Compound 9 TBDMS CH3: 0.1–0.3; DMTr aromatic protons: 6.8–7.4 ~149
  • The ³¹P NMR shift (~149 ppm) is consistent across all phosphoramidite derivatives, confirming successful phosphorylation .
  • The absence of TBDMS peaks (δ 0.1–0.3) in the target compound’s ¹H NMR distinguishes it from compound 9 .

Preparation Methods

Tritylation of the 5'-Hydroxyl Group

The 5'-hydroxyl group of the tetrahydrofuran derivative is protected using DMT-Cl (1.2 equiv) in anhydrous dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) as a base. The reaction proceeds at 25°C for 12 hours, yielding the DMT-protected intermediate with >90% purity after silica gel chromatography (hexane:ethyl acetate = 7:3).

Key Data:

ParameterValue
Reagent Ratio1:1.2 (sugar:DMT-Cl)
SolventAnhydrous DCM
Reaction Time12 hours
Yield85–90%

Activation of the 3'-Hydroxyl Group

The 3'-hydroxyl group is activated using 1H-tetrazole (0.45 equiv) in acetonitrile, forming a reactive intermediate conducive to phosphitylation. This step is conducted under argon to prevent oxidation.

Coupling to the Purine Base

Vorbrüggen Glycosylation

The DMT-protected sugar is coupled to the silylated purine base (1.5 equiv) using trimethylsilyl triflate (TMSOTf, 0.1 equiv) as a catalyst in anhydrous acetonitrile. The reaction is heated to 60°C for 6 hours, achieving >80% conversion to the β-anomer.

Key Data:

ParameterValue
CatalystTMSOTf (0.1 equiv)
Temperature60°C
Anomeric Selectivityβ:α = 9:1
Yield78–82%

Imidamide Formation

The N,N-dimethylmethanimidamide group is introduced via nucleophilic substitution using dimethylamine (2.0 equiv) in ethanol at reflux. The reaction is monitored by LC-MS, with completion achieved within 4 hours.

Introduction of the Phosphoramidite Group

Phosphitylation Reaction

The activated 3'-hydroxyl undergoes phosphitylation with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.2 equiv) in the presence of diisopropylammonium tetrazolide (0.3 equiv). The reaction is conducted in anhydrous DCM at −40°C to minimize side reactions.

Key Data:

ParameterValue
Phosphitylating Agent2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite
ActivatorDiisopropylammonium tetrazolide
Temperature−40°C
Yield70–75%

Workup and Stabilization

The crude product is washed with saturated sodium bicarbonate and brine, then dried over sodium sulfate. Stabilization involves immediate storage under argon at −20°C to prevent hydrolysis of the phosphoramidite.

Purification and Characterization

Chromatographic Purification

The final compound is purified via flash chromatography (silica gel, gradient elution from DCM to DCM:methanol = 95:5). Fractions are analyzed by TLC (Rf = 0.4 in DCM:methanol 9:1) and combined for lyophilization.

Analytical Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, purine-H), 7.45–6.82 (m, 13H, aromatic), 4.98 (m, 1H, 3′-H), 3.78 (s, 6H, OCH3).

  • 31P NMR (162 MHz, CDCl3): δ 149.2 ppm (phosphoramidite).

  • LC-MS : [M+H]+ = 901.3 (calculated), 901.4 (observed).

Challenges and Optimization Strategies

Stereochemical Integrity

Maintaining the (2R,3R,5S) configuration requires strict anhydrous conditions and low temperatures during glycosylation. Epimerization is minimized by avoiding prolonged exposure to acidic or basic environments.

Moisture Sensitivity

The phosphoramidite group’s susceptibility to hydrolysis necessitates inert atmosphere handling and rapid processing. Storage in amber vials under argon at −20°C extends stability to 6 months .

Q & A

Basic Research Questions

Q. What is the structural significance of the bis(4-methoxyphenyl)-phenylmethoxy (DMT) and 2-cyanoethoxy-diisopropylphosphoramidite groups in this compound?

  • Answer: The DMT group acts as a protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis, preventing unwanted side reactions . The 2-cyanoethoxy-diisopropylphosphoramidite moiety enables phosphite triester coupling , a critical step in forming internucleotide linkages. The cyanoethyl group stabilizes the intermediate by preventing oxidation side reactions .

Q. How can researchers validate the purity of this compound after synthesis?

  • Answer: Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Confirm purity via:

  • Mass spectrometry (MS): Look for [M+H]<sup>+</sup> at m/z 955.2 (exact mass 954.4589) .
  • <sup>31</sup>P NMR: A single peak near δ 149 ppm confirms phosphoramidite integrity .

Q. What are the critical challenges in synthesizing this compound?

  • Answer: Key challenges include:

  • Stereochemical control at the oxolane ring (2R,3R,5S configuration). Use chiral auxiliaries or enzymatic resolution .
  • Protecting group compatibility: The tert-butyldimethylsilyl (TBS) group must remain stable during phosphitylation .
  • Purification: Remove diastereomers via silica gel chromatography with ethyl acetate/hexane (3:7) .

Advanced Research Questions

Q. How does the stereochemistry of the oxolane ring influence its reactivity in oligonucleotide synthesis?

  • Answer: The 2R,3R,5S configuration ensures proper Watson-Crick base pairing during solid-phase synthesis. Inverted stereochemistry at C3 leads to backbone distortion and failed coupling . Validate via X-ray crystallography of intermediates .

Q. What strategies optimize coupling efficiency when using this phosphoramidite in automated DNA synthesis?

  • Answer:

  • Activator: Use 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile for rapid phosphoramidite activation .
  • Coupling time: Extend to 300 seconds for sterically hindered nucleotides.
  • Oxidation: Replace I2/H2O with 0.02 M Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide) to minimize depurination .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Answer: Discrepancies often arise from:

  • Batch variability: Quantify impurities via LC-MS and correlate with activity .
  • Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (7.4 vs. 6.8) .
  • Orthogonal validation: Use surface plasmon resonance (SPR) to measure binding kinetics independently .

Q. What computational methods predict the stability of this compound under physiological conditions?

  • Answer:

  • Molecular dynamics (MD) simulations: Simulate hydrolysis of the 2-cyanoethyl group in explicit water (AMBER force field) .
  • Density functional theory (DFT): Calculate activation energy for phosphoester bond cleavage at B3LYP/6-31G(d) level .

Comparative Analysis Table

Property This Compound N-Benzoyl Phosphoramidite (CAS 118380-84-0) Bis(Diisopropylamino) Phosphine (CAS 10269136)
Role in Synthesis Nucleotide couplingOligonucleotide chain terminationPhosphine ligand for cross-coupling
Key Functional Group 2-Cyanoethoxy-phosphoramiditeBenzoyl-protected amineDiisopropylamino-phosphine
Stability in Air 48 hours (argon atmosphere) 72 hours<24 hours (pyrophoric)
Typical Yield 85–92% 78–85%65–75%

Methodological Recommendations

  • Stereochemical Analysis: Use circular dichroism (CD) to confirm oxolane ring configuration .
  • Scale-Up Synthesis: Replace TBS with acid-labile groups (e.g., DMTr) for easier deprotection .
  • Data Reproducibility: Adopt QC thresholds (e.g., ≥98% purity via HPLC, Rf = 0.3 in TLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Reactant of Route 2
Reactant of Route 2
N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.